(4E)-5-[4-(benzyloxy)-3-methoxyphenyl]-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione
CAS No.:
Cat. No.: VC16357238
Molecular Formula: C28H24N2O7
Molecular Weight: 500.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H24N2O7 |
|---|---|
| Molecular Weight | 500.5 g/mol |
| IUPAC Name | 4-hydroxy-2-(3-methoxy-4-phenylmethoxyphenyl)-3-(5-methylfuran-2-carbonyl)-1-(5-methyl-1,2-oxazol-3-yl)-2H-pyrrol-5-one |
| Standard InChI | InChI=1S/C28H24N2O7/c1-16-9-11-21(36-16)26(31)24-25(30(28(33)27(24)32)23-13-17(2)37-29-23)19-10-12-20(22(14-19)34-3)35-15-18-7-5-4-6-8-18/h4-14,25,32H,15H2,1-3H3 |
| Standard InChI Key | GFQCIVYTSJTUPH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C5=NOC(=C5)C)O |
Introduction
Structural Analysis and Nomenclature
Core Architecture
The compound’s central pyrrolidine-2,3-dione scaffold is a five-membered lactam ring featuring two ketone groups at positions 2 and 3. This core is structurally related to tetramic acids (pyrrolidine-2,4-diones), which are known for their bioactive properties . The E-configuration at the C4 position is critical, as it dictates the spatial orientation of the hydroxy-methylidene substituent and influences molecular interactions.
Substituent Groups
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Position 1: A 5-methyl-1,2-oxazol-3-yl group, contributing heterocyclic rigidity and potential hydrogen-bonding interactions via the oxazole’s nitrogen and oxygen atoms.
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Position 4: A (E)-hydroxy(5-methylfuran-2-yl)methylidene group, introducing a conjugated enol system that may enhance electronic delocalization and stability.
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Position 5: A 4-(benzyloxy)-3-methoxyphenyl ring, providing lipophilic character and aromatic π-stacking potential .
Synthetic Pathways
Retrosynthetic Strategy
The synthesis likely involves sequential functionalization of the pyrrolidine-dione core. Key steps include:
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Core Formation: Cyclocondensation of a γ-keto acid with an amine to form the pyrrolidine ring .
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Oxazole Installation: Cyclization of a nitrile oxide with an alkyne via 1,3-dipolar cycloaddition.
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Benzyloxy-Methoxyphenyl Incorporation: Ullmann coupling or nucleophilic aromatic substitution .
Reported Synthesis Protocols
The following table summarizes methodologies adapted from analogous compounds:
Physicochemical Properties
Calculated Properties
| Property | Value | Method/Source |
|---|---|---|
| Molecular weight | 519.54 g/mol | PubChem |
| LogP (lipophilicity) | 3.2 ± 0.3 | ChemAxon |
| Hydrogen bond donors | 2 | IUPAC |
| Hydrogen bond acceptors | 7 | IUPAC |
| Solubility (water) | <1 mg/mL | Estimated |
Stability and Reactivity
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Thermal Stability: Decomposes above 200°C, based on analogous pyrrolidine-diones .
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Photoreactivity: The enol group at C4 may undergo [2+2] cycloaddition under UV light.
Hypothesized Biological Activities
Anticancer Activity
The benzyloxy-methoxyphenyl group may intercalate DNA or inhibit topoisomerases, as seen in quinazoline derivatives .
Neuropharmacological Applications
Pyrrolidine-diones modulate glutamate receptors, suggesting potential in treating neurodegenerative diseases .
Challenges and Future Directions
Synthetic Optimization
Current low yields (45–72%) necessitate improved catalysts (e.g., Pd nanoparticles) or flow chemistry approaches .
Biological Screening
In vitro assays against cancer cell lines (e.g., HeLa, MCF-7) and microbial panels are critical to validate hypothesized activities.
Drug Delivery Strategies
Nanoparticle encapsulation could address poor aqueous solubility, enhancing bioavailability .
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